molecular formula C9H15NO2S B1640520 2,2-dimethoxy-N-(thiophen-3-ylmethyl)ethanamine

2,2-dimethoxy-N-(thiophen-3-ylmethyl)ethanamine

Cat. No.: B1640520
M. Wt: 201.29 g/mol
InChI Key: SZJMVVOLKZAPCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2-dimethoxy-N-(thiophen-3-ylmethyl)ethanamine is a useful research compound. Its molecular formula is C9H15NO2S and its molecular weight is 201.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H15NO2S

Molecular Weight

201.29 g/mol

IUPAC Name

2,2-dimethoxy-N-(thiophen-3-ylmethyl)ethanamine

InChI

InChI=1S/C9H15NO2S/c1-11-9(12-2)6-10-5-8-3-4-13-7-8/h3-4,7,9-10H,5-6H2,1-2H3

InChI Key

SZJMVVOLKZAPCJ-UHFFFAOYSA-N

SMILES

COC(CNCC1=CSC=C1)OC

Canonical SMILES

COC(CNCC1=CSC=C1)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

To 3-thiophenecarboxaldehyde (8.75 mL) cooled to 0° C. was added aminoacetaldehyde dimethylacetal (14.2 mL). The clear solution was stirred at room temperature for 60 h. The solution was diluted with ethanol and hydrogenated at 56 psi in the presence of 10% Pd/C (5 g) overnight. The catalyst was filtered off and washed with MeOH. The solvent was removed by rotary evaporation and co-evaporated with toluene to afford an oil (19 g, 94% yield).
Quantity
8.75 mL
Type
reactant
Reaction Step One
Quantity
14.2 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
5 g
Type
catalyst
Reaction Step Three
Name
Yield
94%

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